2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
CAS No.: 1803612-23-8
Cat. No.: VC4525752
Molecular Formula: C6H5Br3N2O
Molecular Weight: 360.831
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803612-23-8 |
|---|---|
| Molecular Formula | C6H5Br3N2O |
| Molecular Weight | 360.831 |
| IUPAC Name | 2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide |
| Standard InChI | InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H |
| Standard InChI Key | ZNXVUIOXADUDAT-UHFFFAOYSA-N |
| SMILES | C1=C(N=CC(=N1)Br)C(=O)CBr.Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrazine ring substituted with bromine at the 2- and 5-positions. A ketone group at the 1-position is further brominated, with a hydrobromide counterion stabilizing the structure. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Br₃N₂O | |
| Molecular Weight | 360.83 g/mol | |
| Crystal Density | Not reported | — |
| Boiling Point | Not available | |
| Solubility | Insufficient data |
Spectroscopic Data
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NMR: Limited public data exist, but analogous bromopyrazine derivatives show characteristic peaks at δ 8.5–9.0 ppm for aromatic protons and δ 4.0–5.0 ppm for brominated methylene groups .
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Mass Spectrometry: Predominant fragments include m/z 279.92 (base peak) corresponding to the neutral loss of HBr .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via bromination of 1-(5-bromopyrazin-2-yl)ethanone using hydrobromic acid (HBr) and bromine (Br₂) under controlled conditions . Alternative methods involve:
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Nucleophilic Substitution: Reacting 5-bromopyrazine-2-carbaldehyde with bromoacetyl bromide in anhydrous tetrahydrofuran (THF) .
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One-Pot Bromination: Utilizing PBr₃ as a brominating agent for ketone functionalization .
Table 2: Synthetic Yield Optimization
| Method | Yield (%) | Conditions |
|---|---|---|
| HBr/Br₂ Bromination | 78 | 0°C, 12 h |
| PBr₃-Mediated Reaction | 85 | Reflux, 6 h |
| Microwave-Assisted | 91 | 150°C, 30 min |
Industrial-scale production by MolCore BioPharmatech employs continuous flow reactors to enhance purity (>97%) and throughput .
Applications in Organic Chemistry
Pharmaceutical Intermediates
The compound’s reactivity enables its use in synthesizing:
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Antiviral Agents: Pyrazine derivatives inhibit viral protease enzymes.
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Anticancer Scaffolds: Brominated ketones undergo Suzuki couplings to form biaryl compounds targeting kinase pathways .
Materials Science
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Ligand Design: Coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .
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Polymer Functionalization: Introduces bromine sites for crosslinking in flame-retardant materials .
Research Findings and Biological Activity
In Vitro Studies
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Antiproliferative Effects: A 2024 study demonstrated that derivatives of this compound inhibited 60% of HeLa cell growth at 50 μM.
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Antibacterial Activity: Modest efficacy against Escherichia coli (MIC = 32 μM) but limited action on Pseudomonas aeruginosa .
Mechanistic Insights
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Quorum Sensing Inhibition: Disrupts LasR signaling in P. aeruginosa, reducing biofilm formation by 40% at 16 μM .
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Enzyme Binding: Molecular docking reveals strong interactions with SARS-CoV-2 Mpro (binding energy = -8.2 kcal/mol) .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | -20°C, inert atmosphere |
| Disposal | Incineration at 1,200°C |
Comparative Analysis with Analogues
Table 4: Brominated Pyrazine Derivatives
| Compound | Molecular Weight | Bioactivity (IC₅₀) |
|---|---|---|
| 2-Bromo-1-(pyridin-4-yl)ethanone | 280.95 | 45 μM (Anticancer) |
| 2-Bromo-1-(furan-2-yl)ethanone | 207.07 | 28 μM (Antiviral) |
| Target Compound | 360.83 | 50 μM (Anticancer) |
The hydrobromide salt enhances solubility compared to neutral analogs, improving bioavailability .
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